molecular formula C11H13ClO3 B8279040 2-Chloro-3,5-diethoxy-benzaldehyde

2-Chloro-3,5-diethoxy-benzaldehyde

Cat. No. B8279040
M. Wt: 228.67 g/mol
InChI Key: IOXHLCKGMGYMCF-UHFFFAOYSA-N
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Patent
US07674804B2

Procedure details

The title compound was prepared analogously to 3-ethoxy-4-methyl-benzaldehyde (intermediate D10, vide infra) by reaction of 2-chloro-3,5-dihydroxy benzaldehyde with iodoethane in DMF using K2CO3 as base. MS (ISP): 229.3 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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reactant
Reaction Step One
Name
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0 (± 1) mol
Type
solvent
Reaction Step One
Name
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0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1](OC1C=C(C=CC=1C)C=O)[CH3:2].[Cl:13][C:14]1[C:21]([OH:22])=[CH:20][C:19]([OH:23])=[CH:18][C:15]=1[CH:16]=[O:17].I[CH2:25][CH3:26].C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[Cl:13][C:14]1[C:21]([O:22][CH2:1][CH3:2])=[CH:20][C:19]([O:23][CH2:25][CH3:26])=[CH:18][C:15]=1[CH:16]=[O:17] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC=1C=C(C=O)C=CC1C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC=1C=C(C=O)C=CC1C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=O)C=C(C=C1O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=O)C=C(C=C1OCC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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